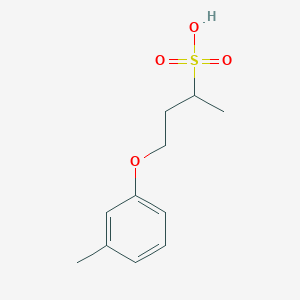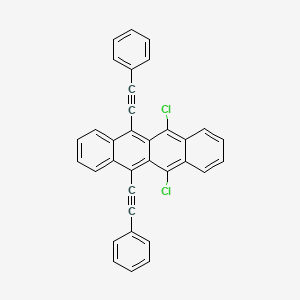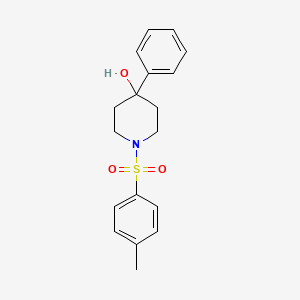![molecular formula C16H20ClPSn B14417612 Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- CAS No. 84678-23-9](/img/structure/B14417612.png)
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-(chlorodimethylstannyl)ethyl group. This compound is part of a broader class of organophosphorus compounds that are widely studied for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of a Grignard reagent with chlorodiphenylphosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-, often employs large-scale reactions using similar synthetic routes. The use of organometallic reagents like Grignard reagents or organolithium compounds is common due to their efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds as electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- can yield phosphine oxides, while substitution reactions can produce various substituted phosphines .
Aplicaciones Científicas De Investigación
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic reactions . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine, diphenylmethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is unique due to the presence of the 2-(chlorodimethylstannyl)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific catalytic applications where traditional phosphines may not be as effective .
Propiedades
Número CAS |
84678-23-9 |
|---|---|
Fórmula molecular |
C16H20ClPSn |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-[chloro(dimethyl)stannyl]ethyl-diphenylphosphane |
InChI |
InChI=1S/C14H14P.2CH3.ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1 |
Clave InChI |
SPNBOXJHGPBFIK-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)


![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)

